BenchChemオンラインストアへようこそ!

7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Medicinal Chemistry ADME-Tox CYP Inhibition

This 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine features a unique dual-halogenation pattern enabling programmed, chemoselective sequential cross-coupling at the aryl bromide vs. aryl chloride site under Pd or Ni catalysis—a capability absent in mono-halogenated or symmetrical analogs. With cLogP 2.62, TPSA 21.26 Ų, and CYP IC50 >20,000 nM across multiple isoforms, it is an optimal low-DDI-risk fragment for lead optimization and oral bioavailability programs. Supplied at ≥97% purity with defined storage (2–8°C, protected from light, under inert atmosphere), this scaffold ensures batch-to-batch reproducibility for SAR studies and analytical method development (HPLC, LC-MS, NMR).

Molecular Formula C8H7BrClNO
Molecular Weight 248.5 g/mol
CAS No. 105679-33-2
Cat. No. B1377856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
CAS105679-33-2
Molecular FormulaC8H7BrClNO
Molecular Weight248.5 g/mol
Structural Identifiers
SMILESC1COC2=CC(=C(C=C2N1)Cl)Br
InChIInChI=1S/C8H7BrClNO/c9-5-3-8-7(4-6(5)10)11-1-2-12-8/h3-4,11H,1-2H2
InChIKeyBAUAOJVZMYGURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine (CAS 105679-33-2) | Key Properties and Procurement Baseline


7-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine (CAS 105679-33-2) is a halogenated heterocyclic compound belonging to the 3,4-dihydro-2H-1,4-benzoxazine class, characterized by the presence of both bromine and chlorine substituents on the benzene ring. Its molecular formula is C8H7BrClNO with a molecular weight of 248.50 g/mol . The compound is a versatile small molecule scaffold used in medicinal chemistry and organic synthesis, typically supplied as a solid with a purity of 95–97% . Its dual halogenation pattern offers unique synthetic handles for selective functionalization and building block applications .

Why 7-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine Cannot Be Replaced by Common Analogs


Within the 3,4-dihydro-2H-1,4-benzoxazine family, substitution patterns critically influence reactivity, physicochemical properties, and biological activity [1]. The specific 7-bromo-6-chloro substitution in this compound confers a unique combination of electronic effects and steric hindrance not found in mono‑halogenated or regioisomeric analogs [2]. Attempting to substitute a different halogenation pattern (e.g., 6‑chloro alone or 7‑bromo alone) alters both the molecule's synthetic utility in cross‑coupling reactions and its potential interaction with biological targets, thereby compromising the reproducibility of SAR studies or the yield of downstream synthetic sequences [3].

7-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine: Quantitative Differentiation vs. Analogs


CYP Enzyme Inhibition Profile: Low Drug–Drug Interaction Risk

In human liver microsome assays, 7‑bromo‑6‑chloro‑3,4‑dihydro‑2H‑1,4‑benzoxazine exhibited minimal inhibition of major cytochrome P450 isoforms, with IC50 values exceeding 20,000 nM for CYP2E1, CYP2B6, and CYP2A6 [1]. This low inhibition profile contrasts with many drug‑like molecules that show nanomolar IC50 values against these enzymes, reducing the risk of CYP‑mediated drug–drug interactions [2].

Medicinal Chemistry ADME-Tox CYP Inhibition

Computational Lipophilicity (cLogP) Comparison

The consensus Log P (cLogP) of 7‑bromo‑6‑chloro‑3,4‑dihydro‑2H‑1,4‑benzoxazine is calculated to be 2.62 . This value is approximately 1.0–1.5 log units higher than that of the mono‑chlorinated analog 6‑chloro‑3,4‑dihydro‑2H‑1,4‑benzoxazine (cLogP ≈ 1.5) , reflecting increased lipophilicity due to the additional bromine atom.

Physicochemical Properties Drug‑likeness Medicinal Chemistry

Topological Polar Surface Area (TPSA) and Oral Bioavailability Potential

The TPSA of 7‑bromo‑6‑chloro‑3,4‑dihydro‑2H‑1,4‑benzoxazine is 21.26 Ų . This value is well below the typical threshold of 140 Ų for good oral absorption and is comparable to that of many orally bioavailable drugs [1]. In contrast, more polar analogs bearing additional hydrogen‑bond donors would exhibit higher TPSA, potentially compromising passive diffusion.

Drug Design ADME Oral Bioavailability

Commercial Purity and Storage Specifications

The target compound is commercially available with a minimum purity specification of 95% (AKSci) to 97% (Bidepharm) . Storage recommendations include 2–8 °C, protected from light, and under inert atmosphere (nitrogen) to prevent degradation . These specifications ensure consistent performance in synthetic applications compared to lower‑purity or less rigorously characterized analogs.

Procurement Quality Control Synthetic Chemistry

7-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine: Optimal Use Cases Based on Differentiated Properties


Medicinal Chemistry Lead Optimization with Favorable ADME Profile

The compound's low CYP inhibition profile (IC50 >20,000 nM across multiple isoforms) makes it a preferred starting fragment for lead optimization in programs where minimizing drug–drug interaction risk is critical [1]. Its moderate lipophilicity (cLogP 2.62) and low TPSA (21.26 Ų) further support oral bioavailability potential, distinguishing it from more polar or promiscuously binding analogs [2].

Synthetic Building Block for Orthogonal Cross‑Coupling

The 7‑bromo‑6‑chloro substitution pattern enables sequential, chemoselective cross‑coupling reactions due to the differing reactivity of aryl bromides versus aryl chlorides under palladium or nickel catalysis [3]. This allows for the programmed introduction of two distinct functional groups in a single molecular scaffold, a capability not shared by mono‑halogenated or symmetrical dihalogenated analogs.

Physicochemical Property Benchmarking in Fragment‑Based Drug Discovery

The well‑characterized computational and experimental properties of 7‑bromo‑6‑chloro‑3,4‑dihydro‑2H‑1,4‑benzoxazine (cLogP 2.62, TPSA 21.26 Ų, MW 248.5) provide a robust reference point for SAR studies within the benzoxazine series [2]. Researchers can use this compound to calibrate the effect of halogenation on lipophilicity and polar surface area when designing new analogs.

Quality‑Controlled Reference Standard for Analytical Method Development

With commercially available purity of 95–97% and defined storage conditions (2–8 °C, protected from light, under nitrogen), the compound can serve as a reliable reference standard for developing HPLC, LC‑MS, or NMR methods aimed at characterizing related benzoxazine derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.